molecular formula C21H23N5O3 B10886772 N'-{(E)-[3-(2,5-dimethoxyphenyl)-1H-pyrazol-4-yl]methylidene}-4-(dimethylamino)benzohydrazide

N'-{(E)-[3-(2,5-dimethoxyphenyl)-1H-pyrazol-4-yl]methylidene}-4-(dimethylamino)benzohydrazide

Cat. No.: B10886772
M. Wt: 393.4 g/mol
InChI Key: MUEJAMRUPOVOOG-YDZHTSKRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’~1~-{[3-(2,5-DIMETHOXYPHENYL)-1H-PYRAZOL-4-YL]METHYLENE}-4-(DIMETHYLAMINO)BENZOHYDRAZIDE is a complex organic compound that features a pyrazole ring substituted with a dimethoxyphenyl group and a dimethylaminobenzohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~1~-{[3-(2,5-DIMETHOXYPHENYL)-1H-PYRAZOL-4-YL]METHYLENE}-4-(DIMETHYLAMINO)BENZOHYDRAZIDE typically involves the condensation of 3-(2,5-dimethoxyphenyl)-1H-pyrazole-4-carbaldehyde with 4-(dimethylamino)benzohydrazide. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’~1~-{[3-(2,5-DIMETHOXYPHENYL)-1H-PYRAZOL-4-YL]METHYLENE}-4-(DIMETHYLAMINO)BENZOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dimethylamino group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Products may include alcohols or amines.

    Substitution: Products will vary depending on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

N’~1~-{[3-(2,5-DIMETHOXYPHENYL)-1H-PYRAZOL-4-YL]METHYLENE}-4-(DIMETHYLAMINO)BENZOHYDRAZIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’~1~-{[3-(2,5-DIMETHOXYPHENYL)-1H-PYRAZOL-4-YL]METHYLENE}-4-(DIMETHYLAMINO)BENZOHYDRAZIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’~1~-{[3-(2,5-DIMETHOXYPHENYL)-1H-PYRAZOL-4-YL]METHYLENE}-4-(DIMETHYLAMINO)BENZOHYDRAZIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.

Properties

Molecular Formula

C21H23N5O3

Molecular Weight

393.4 g/mol

IUPAC Name

N-[(E)-[5-(2,5-dimethoxyphenyl)-1H-pyrazol-4-yl]methylideneamino]-4-(dimethylamino)benzamide

InChI

InChI=1S/C21H23N5O3/c1-26(2)16-7-5-14(6-8-16)21(27)25-23-13-15-12-22-24-20(15)18-11-17(28-3)9-10-19(18)29-4/h5-13H,1-4H3,(H,22,24)(H,25,27)/b23-13+

InChI Key

MUEJAMRUPOVOOG-YDZHTSKRSA-N

Isomeric SMILES

CN(C)C1=CC=C(C=C1)C(=O)N/N=C/C2=C(NN=C2)C3=C(C=CC(=C3)OC)OC

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)NN=CC2=C(NN=C2)C3=C(C=CC(=C3)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.